molecular formula C25H25N5O3S B12048981 N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477329-73-0

N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12048981
CAS No.: 477329-73-0
M. Wt: 475.6 g/mol
InChI Key: JMLMTRFSYAWDQP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is an organic compound with a complex structure that includes ethoxyphenyl, pyridinyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The starting materials include 4-ethoxyphenylamine, pyridine-3-carboxylic acid, and other reagents necessary for forming the triazole ring and the sulfanyl linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes using larger reactors, continuous flow systems, and automated controls to maintain reaction conditions. The goal is to achieve consistent quality and efficiency while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of ethoxyphenyl, pyridinyl, and triazolyl groups.

Properties

CAS No.

477329-73-0

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O3S/c1-3-32-21-11-7-19(8-12-21)27-23(31)17-34-25-29-28-24(18-6-5-15-26-16-18)30(25)20-9-13-22(14-10-20)33-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31)

InChI Key

JMLMTRFSYAWDQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4

Origin of Product

United States

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